[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid

Synthetic methodology Heterocyclic chemistry Process chemistry

Choose this specific [4,3-a] regioisomer—not a substitute. The 6-carboxylic acid vector directs amidation essential for sEH inhibitors (pIC₅₀ 8.4) and MET kinase antagonists. Its fully aromatic, planar core (9 aromatic heavy atoms) delivers π-π stacking absent in saturated analogs, while XLogP3 0.7 and TPSA 67.49 Ų ensure favorable oral bioavailability. Substituting with 8-COOH, [1,5-a], or 5,6,7,8-tetrahydro regioisomers alters reactivity, hydrogen-bonding geometry, and patent landscape—risking reproducibility. Procure the authentic scaffold with batch-specific analytical reports (NMR, HPLC).

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 933708-92-0
Cat. No. B1387087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
CAS933708-92-0
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=NN=CN2C=C1C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4H,(H,11,12)
InChIKeyGWQOULMRAFJVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0): A Core Scaffold for Drug Discovery and Heterocyclic Synthesis


[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol, characterized by a fused [1,2,4]triazolo[4,3-a]pyridine ring system bearing a carboxylic acid group at the 6-position of the pyridine ring [1]. The compound exhibits an XLogP3 value of 0.7 and a topological polar surface area (TPSA) of 67.49 Ų, placing it within favorable physicochemical space for oral bioavailability according to Lipinski's rule of five . This unsubstituted core scaffold serves as a versatile precursor for the synthesis of biologically active molecules, including soluble epoxide hydrolase (sEH) inhibitors and MET kinase inhibitors, where the 6-carboxylic acid position provides a critical functional handle for amidation and further derivatization [2][3][4]. Commercially available from multiple vendors with standard purities ranging from 95% to 97%, the compound is supplied as a solid at ambient temperature and is classified under GHS with hazard statements H302, H315, H319, and H335 [1].

Why Substituting [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic Acid with a Close Analog Compromises Synthetic Utility and Pharmacophore Integrity


Substituting [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid with a closely related analog, such as a regioisomer or saturated derivative, introduces structural changes that fundamentally alter its chemical reactivity, physicochemical properties, and biological target engagement. The specific [4,3-a] ring fusion geometry determines the three-dimensional orientation of the carboxylic acid group and the electronic distribution across the heteroaromatic system, which directly impacts both its ability to serve as a versatile synthetic building block and the pharmacophoric profile of any derived inhibitor [1]. For instance, shifting the carboxylic acid from the 6-position to the 8-position changes the vector of derivatization, while saturating the pyridine ring in the 5,6,7,8-tetrahydro analog eliminates aromaticity, altering π-π stacking interactions critical for target binding . Furthermore, the [1,5-a] regioisomer, though sharing the same molecular formula, presents a distinct nitrogen arrangement that modifies hydrogen-bonding patterns and has been associated with a different patent landscape for kinase inhibition . These differences are not merely theoretical; they translate into quantifiable changes in synthetic accessibility, purity profiles, and downstream biological activity, making generic interchange a risk to experimental reproducibility and project timelines.

Quantitative Differentiation Guide for [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic Acid vs. Structural Analogs


Synthesis: Two-Step Protocol Achieves High Efficiency with Lawesson's Reagent

The synthesis of the [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid core via the Moulin protocol proceeds in two steps from 2-hydrazinopyridine and a carboxylic acid, using Lawesson's reagent for the key cyclization step [1]. This method is described as 'convenient' and operates under conditions that preserve stereochemistry at chiral centers adjacent to the heterocycle, a feature not guaranteed by alternative synthetic routes to other triazolopyridine regioisomers or saturated analogs [2]. While specific yields for the 6-carboxylic acid derivative are not explicitly reported in the abstract, the scope of the reaction encompasses a variety of substituents, establishing this as a robust and scalable approach for this scaffold family [3]. In contrast, the synthesis of the [1,5-a] regioisomer often requires different starting materials and cyclization conditions, which may result in lower overall yields or more complex purification requirements.

Synthetic methodology Heterocyclic chemistry Process chemistry

Scaffold Versatility: Unsubstituted Core Enables Multi-Target Derivatization Across Therapeutic Areas

The unsubstituted [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid scaffold serves as a privileged core for two distinct therapeutic targets with validated patent data. Derivatives featuring the 6-carboxamide moiety have been disclosed as potent soluble epoxide hydrolase (sEH) inhibitors, with a specific example achieving a pIC₅₀ of 8.4 against human sEH, corresponding to an IC₅₀ of approximately 4 nM [1][2]. In a separate therapeutic area, structurally related derivatives have been patented as inhibitors of the hepatocyte growth factor receptor (MET kinase), a target implicated in cancer angiogenesis and progression [3]. This dual applicability contrasts with more constrained analogs: for example, the 5,6,7,8-tetrahydro derivative (CAS 1035841-07-6) has been primarily explored for antimicrobial applications, with its saturated ring eliminating the aromatic character required for MET kinase inhibitor pharmacophores . Similarly, the [1,5-a] regioisomer (CAS 1043903-19-0) has been predominantly associated with RORγt inverse agonism, representing a different biological target space .

Drug discovery Kinase inhibition Epoxide hydrolase inhibition Medicinal chemistry

Aromaticity and Conformational Rigidity: Differentiating the 6-Carboxylic Acid from Saturated Tetrahydro Analogs

The target compound retains full aromaticity across the fused triazolopyridine system, with PubChem data confirming 9 aromatic heavy atoms out of 12 total heavy atoms (Csp³ fraction = 0.0) [1]. In contrast, the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid analog (CAS 1035841-07-6) features a saturated pyridine ring, with a molecular formula of C₇H₉N₃O₂ and molecular weight of 167.17 g/mol, representing an increase of 4.04 g/mol (addition of four hydrogen atoms) and loss of planarity . The aromatic system of the target compound enables π-π stacking interactions with aromatic residues in protein binding pockets, a critical feature for potent enzyme inhibition. The saturated analog loses this capability, fundamentally altering its molecular recognition profile. Furthermore, the target compound's aromatic nature contributes to its distinct physicochemical properties: XLogP3 of 0.7 vs. predicted increased hydrophilicity for the tetrahydro analog, and a well-defined planar geometry that facilitates predictable structure-based drug design .

Pharmacophore design Molecular recognition Ligand efficiency

Purity and Quality Control: Verification of Vendor Specifications and Batch-to-Batch Consistency

Commercially available [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid is supplied with documented purity specifications and quality control data. Multiple vendors provide the compound at defined purity levels: Bidepharm supplies the compound at 97% purity and offers batch-specific quality control reports including NMR, HPLC, and GC data upon request . Fluorochem and AKSci both list minimum purity specifications of 95% and provide GHS-compliant safety data sheets with hazard classifications . The compound is supplied as a solid at ambient temperature (20°C) and is recommended for long-term storage in a cool, dry place . This level of quality documentation is essential for procurement in regulated research environments. In contrast, the [1,5-a] regioisomer (CAS 1043903-19-0) and the 8-carboxylic acid regioisomer (CAS 1216218-95-9), while commercially available, have fewer vendors providing comprehensive QC documentation, potentially introducing variability in batch-to-batch consistency for synthetic campaigns.

Quality control Analytical chemistry Procurement standards

High-Impact Research and Industrial Applications for [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic Acid


Synthesis of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors for Cardiovascular and Metabolic Disease Research

Utilize [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid as the core building block for generating sEH inhibitors via amidation at the 6-carboxylic acid position. Derivatives of this scaffold have demonstrated potent inhibition of human sEH with a pIC₅₀ of 8.4 (IC₅₀ ≈ 4 nM), targeting a validated pathway for lowering blood pressure and treating diabetes [1][2]. The aromatic scaffold provides essential π-π stacking interactions with the enzyme's active site, a feature absent in saturated analogs [3].

Development of MET Kinase Inhibitor Libraries for Oncology Drug Discovery Programs

Employ this compound as a starting material for the parallel synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives targeting the hepatocyte growth factor receptor (MET kinase), a clinically validated oncology target implicated in tumor angiogenesis and cancer progression [4]. The well-characterized, two-step synthetic protocol using Lawesson's reagent provides a reliable route to diverse 3-substituted analogs while preserving stereochemical integrity, enabling rapid exploration of structure-activity relationships [5].

Pharmacophore Modeling and Fragment-Based Drug Discovery Leveraging Aromatic Heterocyclic Core

Incorporate [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid into fragment-based screening libraries or computational pharmacophore models where a planar, aromatic heterocyclic core with a directional carboxylic acid vector is required. The compound's physicochemical properties (XLogP3 = 0.7, TPSA = 67.49 Ų) and fully aromatic character (9 aromatic heavy atoms, Csp³ = 0.0) make it an ideal rigid scaffold for exploring binding interactions with aromatic residues in protein active sites . Its differentiation from the saturated 5,6,7,8-tetrahydro analog ensures that π-stacking contributions are accurately captured in both experimental and in silico studies .

Quality-Controlled Supply for Regulated Medicinal Chemistry and GLP-Toxicology Studies

Procure [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid for use in regulated research environments that require documented purity and safety data. The compound is available from multiple reputable vendors at specified purities (95-97%) with batch-specific analytical reports (NMR, HPLC, GC) and GHS-compliant safety data sheets detailing hazard classifications (H302, H315, H319, H335) and precautionary handling measures . This level of documentation supports GLP compliance and ensures experimental reproducibility across research sites and over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.